[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone
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Overview
Description
[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrazole derivatives and has shown potential in various fields of research.
Mechanism of Action
The mechanism of action of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. It also inhibits the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, leading to the inhibition of cell proliferation and migration. Additionally, it inhibits the production of reactive oxygen species and the activation of inflammatory pathways, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits the growth of various fungi and bacteria, and protects neurons from oxidative stress and inflammation. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone is its potential as a therapeutic agent for various diseases. It has shown promise in preclinical studies for its anticancer, antifungal, antibacterial, and neuroprotective properties. However, one of the limitations of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone is its potential toxicity, as it has been shown to induce liver and kidney damage in animal studies. Additionally, more research is needed to determine its safety and efficacy in human clinical trials.
Future Directions
There are several future directions for research on [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, fungal and bacterial infections, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interactions with various enzymes and signaling pathways. Additionally, more research is needed to determine its safety and toxicity in human clinical trials, as well as its potential for drug interactions.
Synthesis Methods
The synthesis of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone involves the reaction of 5-fluoro-6-phenylpyrimidine-4-amine and 1-(pyrazol-5-yl)-2,2,2-trifluoroethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 80-100°C for several hours. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone has shown potential in various fields of scientific research. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its antifungal and antibacterial properties, as it inhibits the growth of various fungi and bacteria. Additionally, it has been studied for its potential as a neuroprotective agent, as it protects neurons from oxidative stress and inflammation.
properties
IUPAC Name |
[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-16(13-4-2-1-3-5-13)20-12-21-17(15)24-8-10-25(11-9-24)18(26)14-6-7-22-23-14/h1-7,12H,8-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBLYKJDYRVTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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